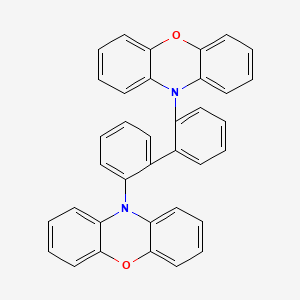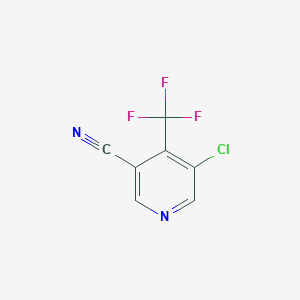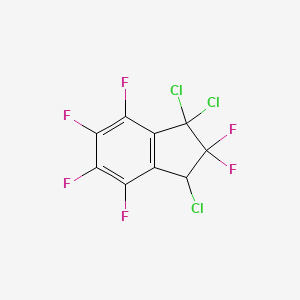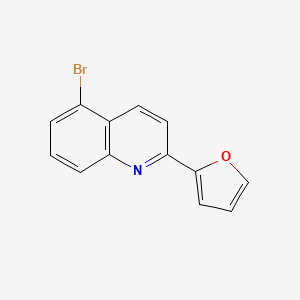
5-Bromo-2-(furan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(furan-2-yl)quinoline: is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 5-position and a furan ring at the 2-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-(furan-2-yl)quinoline: The synthesis of 5-Bromo-2-(furan-2-yl)quinoline can be achieved by brominating 2-(furan-2-yl)quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring, followed by bromination.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions using NBS or bromine in the presence of suitable catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(furan-2-yl)quinoline undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline N-oxides or reduction reactions to form dihydroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Exhibits antibacterial and antifungal activities.
Anticancer Research: Studied for its potential anticancer properties.
Industry:
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in microbial growth, leading to its antimicrobial properties.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes, contributing to its anticancer effects.
Comparison with Similar Compounds
2-(Furan-2-yl)quinoline: Lacks the bromine substitution, leading to different reactivity and biological activity.
5-Chloro-2-(furan-2-yl)quinoline: Chlorine substitution instead of bromine, which may affect its chemical properties and biological activities.
5-Bromoquinoline: Lacks the furan ring, resulting in different applications and reactivity.
Uniqueness:
Enhanced Biological Activity: The presence of both bromine and furan moieties enhances its biological activity compared to similar compounds.
Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H8BrNO |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
5-bromo-2-(furan-2-yl)quinoline |
InChI |
InChI=1S/C13H8BrNO/c14-10-3-1-4-11-9(10)6-7-12(15-11)13-5-2-8-16-13/h1-8H |
InChI Key |
YNJAHWDCZJQJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C3=CC=CO3)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


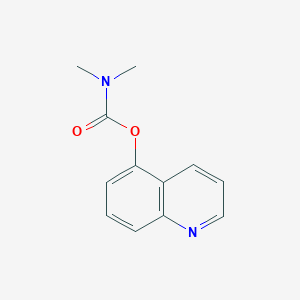
![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)
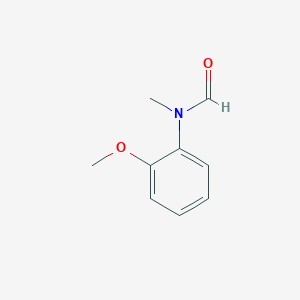
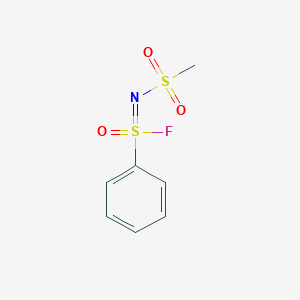
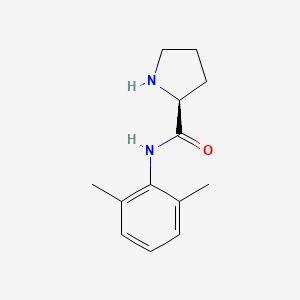
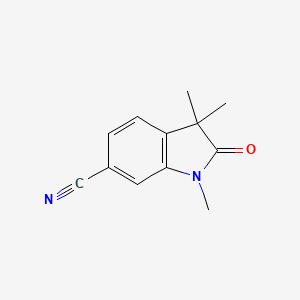
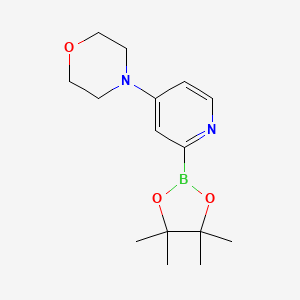

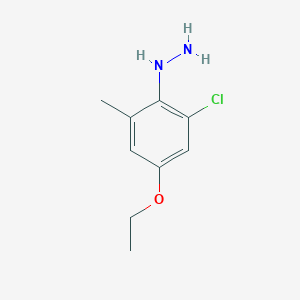
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14128797.png)
![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14128805.png)
